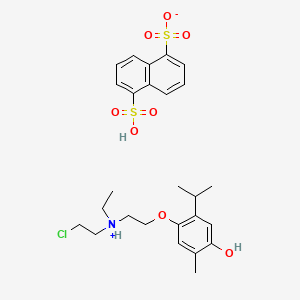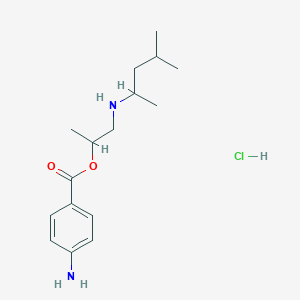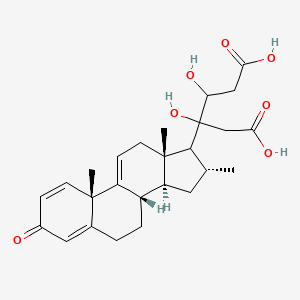![molecular formula C15H24ClN3O5 B13765937 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride CAS No. 67642-21-1](/img/structure/B13765937.png)
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is a complex organic compound with a unique structure It is derived from 2-furancarboxaldehyde, which is a furan derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride involves multiple steps. The starting material, 2-furancarboxaldehyde, undergoes nitration to form 5-nitro-2-furancarboxaldehyde. This intermediate is then reacted with hydroxylamine to form the corresponding oxime. The final step involves the reaction of the oxime with 3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl chloride to form the desired compound, which is then converted to its monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and oximation reactions, followed by purification and crystallization steps to obtain the pure monohydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-amino-2-furancarboxaldehyde.
Reduction: Formation of 2-furanmethanol.
Substitution: Formation of halogenated furan derivatives.
Applications De Recherche Scientifique
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: The nitro group is believed to interfere with microbial DNA synthesis, leading to cell death.
Antifungal Activity: The compound disrupts fungal cell membrane integrity, leading to cell lysis.
Chemical Reactions: The furan ring and nitro group participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furancarboxaldehyde: A simpler derivative with similar reactivity but lacking the piperidinyl and hydroxypropyl groups.
2,5-Furandicarboxaldehyde: Another furan derivative with different functional groups and reactivity.
Uniqueness
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is unique due to its complex structure, which includes a nitro group, a furan ring, and a piperidinyl-hydroxypropyl moiety. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67642-21-1 |
|---|---|
Formule moléculaire |
C15H24ClN3O5 |
Poids moléculaire |
361.82 g/mol |
Nom IUPAC |
1-(2,6-dimethylpiperidin-1-yl)-3-[(5-nitrofuran-2-yl)methylideneamino]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23N3O5.ClH/c1-11-4-3-5-12(2)17(11)9-13(19)10-22-16-8-14-6-7-15(23-14)18(20)21;/h6-8,11-13,19H,3-5,9-10H2,1-2H3;1H |
Clé InChI |
OTONTHYBDVUFTM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1CC(CON=CC2=CC=C(O2)[N+](=O)[O-])O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


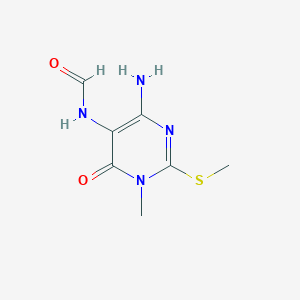
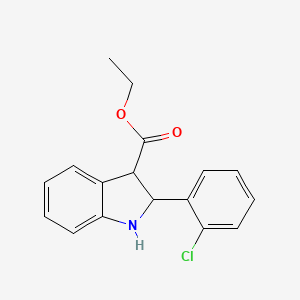
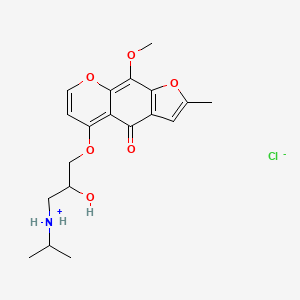

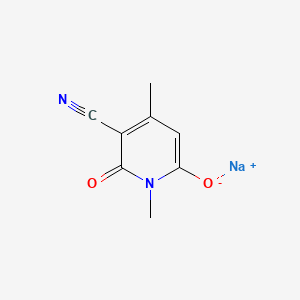
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
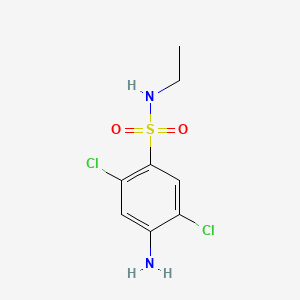
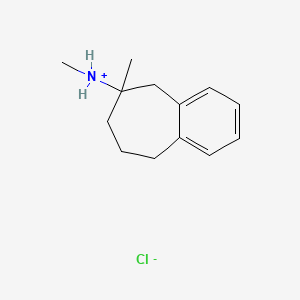
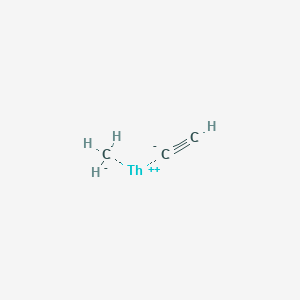
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)

